molecular formula C5H13NO2S B8790272 2-(ethylsulfonyl)-N-methylethanamine

2-(ethylsulfonyl)-N-methylethanamine

Cat. No.: B8790272
M. Wt: 151.23 g/mol
InChI Key: WJOGIHFXCMFNRM-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-methylethanamine is a sulfonyl-substituted ethanamine derivative characterized by an ethylsulfonyl (-SO₂C₂H₅) group and a methylamine (-NCH₃) moiety attached to the ethanamine backbone. Extrapolating from these analogs, the molecular formula of this compound is likely C₅H₁₃NO₂S, with an estimated molecular weight of 151.23 g/mol.

Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

2-ethylsulfonyl-N-methylethanamine

InChI

InChI=1S/C5H13NO2S/c1-3-9(7,8)5-4-6-2/h6H,3-5H2,1-2H3

InChI Key

WJOGIHFXCMFNRM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCNC

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl-2-(Methylsulfonyl)Ethanamine

  • Structural Difference : Methylsulfonyl (-SO₂CH₃) vs. ethylsulfonyl (-SO₂C₂H₅).
  • Properties : Smaller molecular weight (137.20 g/mol) and shorter alkyl chain may reduce lipophilicity compared to the ethyl variant .
  • Applications : Sulfonyl groups are often used to modulate pharmacokinetics, such as improving metabolic stability in drug candidates.

Quinoxaline Derivatives (e.g., Compound 2b in )

  • Structural Difference: Incorporates a quinoxaline core with tert-butylphenyl and dimethoxyphenyl substituents.
  • Properties : Increased aromaticity and bulkiness likely enhance binding to CNS targets (e.g., anxiolytic activity) but may reduce blood-brain barrier permeability compared to simpler sulfonyl ethanamines .
  • Applications : Studied as anxiolytic agents due to structural complexity and targeted receptor interactions.

Chlorphenoxamine Metabolites (e.g., Compound X in )

  • Structural Difference : Features aryl-ethoxy and hydroxyl/methoxy substituents on the ethanamine backbone.
  • Properties : Polar hydroxyl groups facilitate conjugation (e.g., glucuronidation), enhancing urinary excretion. The absence of sulfonyl groups reduces electron-withdrawing effects, altering reactivity .
  • Applications : Demonstrates the role of substituents in metabolic pathways and detoxification.

2-Chloro-N,N-DiethylEthanamine

  • Structural Difference : Chloro (-Cl) and diethylamine (-N(C₂H₅)₂) substituents.
  • Applications : Highlights trade-offs between halogenation and alkylation in designing bioactive molecules.

2-(4-Fluorophenyl)-1-(1H-Imidazol-2-yl)-N-Methylethanamine

  • Structural Difference : Fluorophenyl and imidazole moieties attached to the ethanamine backbone.
  • Properties : Fluorine enhances binding affinity via hydrophobic and electrostatic interactions; imidazole may confer pH-dependent solubility .
  • Applications : Versatile scaffold for CNS-targeting molecules due to fluorine’s bioisosteric effects.

2-(4-Bromophenyl)-N-Methylethanamine HCl

  • Structural Difference : Bromophenyl substituent instead of sulfonyl.
  • Properties : Bromine’s larger atomic size and polarizability may strengthen van der Waals interactions in receptor binding compared to sulfonyl groups .
  • Applications : Useful in halogen-bond-driven molecular recognition studies.

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-(Ethylsulfonyl)-N-methylethanamine* C₅H₁₃NO₂S 151.23 Ethylsulfonyl, methylamine Drug metabolism modulation
N-Methyl-2-(methylsulfonyl)ethanamine C₄H₁₁NO₂S 137.20 Methylsulfonyl, methylamine Pharmacokinetic optimization
Quinoxaline derivative (2b) C₂₈H₃₄N₂O₂ 430.59 Quinoxaline, tert-butylphenyl Anxiolytic agents
Chlorphenoxamine metabolite X C₁₈H₂₁ClNO₃ 334.82 Chlorophenyl, methoxyethoxy Metabolic pathway studies
2-Chloro-N,N-diethylethanamine C₆H₁₄ClN 135.64 Chloro, diethylamine Reactive intermediate synthesis
Fluorophenyl-imidazole derivative C₁₂H₁₄FN₃ 219.26 Fluorophenyl, imidazole CNS-targeted therapeutics
Bromophenyl derivative C₉H₁₃BrClN 250.56 Bromophenyl, methylamine Halogen-bonding studies

Research Findings and Implications

  • Sulfonyl vs. Halogen Substituents : Sulfonyl groups (e.g., -SO₂R) provide strong electron-withdrawing effects, enhancing metabolic stability compared to halogens (e.g., -Br, -Cl), which rely on hydrophobic interactions .
  • Alkyl Chain Length : Ethylsulfonyl derivatives may exhibit better membrane permeability than methylsulfonyl analogs due to increased lipophilicity, though this could also elevate off-target binding risks.
  • Aromatic vs. Aliphatic Moieties: Quinoxaline and fluorophenyl derivatives demonstrate how aromatic systems can target specific receptors (e.g., GABAergic or serotoninergic systems), whereas aliphatic sulfonyl compounds are more versatile in pharmacokinetic tuning .

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